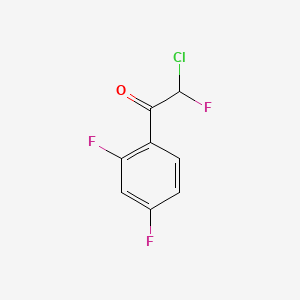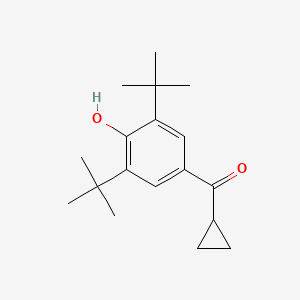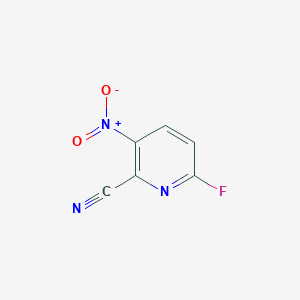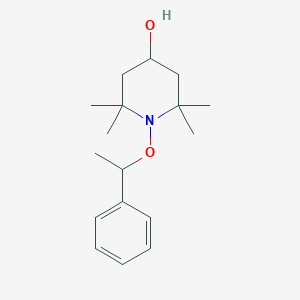
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-
Übersicht
Beschreibung
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.40 g/mol . It is known for its application as an initiator for stable free radical polymerizations, which allows for accurate control of molecular weight and polydispersity .
Vorbereitungsmethoden
The synthesis of 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with a phenylethoxy compound under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol . The mixture is heated to a temperature range of 50-70°C, and hydrogen peroxide is added dropwise to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its thermal fragmentation at temperatures approaching 140°C, which produces an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical . This compound is also used in oxidation reactions, where it acts as an oxidizing agent in the presence of copper/TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- has a wide range of scientific research applications. In chemistry, it is used as an initiator for stable free radical polymerizations, allowing for precise control over polymer properties . In the industrial sector, it is utilized in the production of polymers and other materials that require controlled polymerization processes .
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- involves the generation of free radicals. When subjected to thermal fragmentation, it produces an active carbon radical and a nitroxyl radical . These radicals play a crucial role in initiating and controlling polymerization reactions. The molecular targets and pathways involved in its action are primarily related to its ability to generate and stabilize free radicals, which are essential for various chemical processes.
Vergleich Mit ähnlichen Verbindungen
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- can be compared to other similar compounds such as 2,2,6,6-Tetramethyl-4-piperidinol and 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl . While these compounds share structural similarities, 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- is unique in its application as an initiator for stable free radical polymerizations . This uniqueness is attributed to its specific molecular structure, which allows for precise control over polymer properties.
Eigenschaften
Molekularformel |
C17H27NO2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidin-4-ol |
InChI |
InChI=1S/C17H27NO2/c1-13(14-9-7-6-8-10-14)20-18-16(2,3)11-15(19)12-17(18,4)5/h6-10,13,15,19H,11-12H2,1-5H3 |
InChI-Schlüssel |
APUFHRLDCFVHFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)ON2C(CC(CC2(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

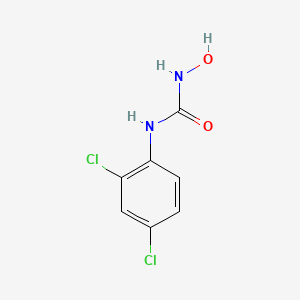
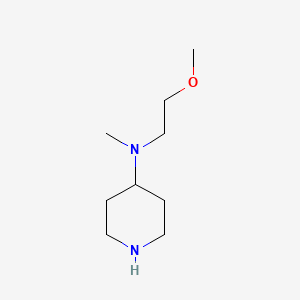
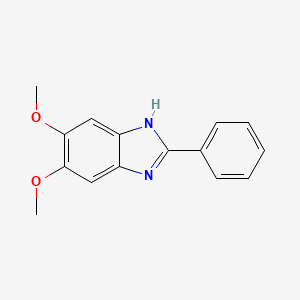


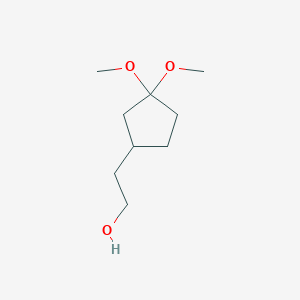
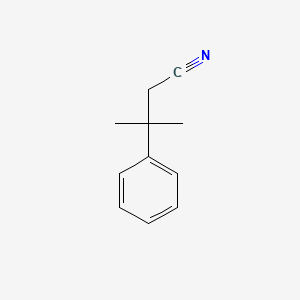
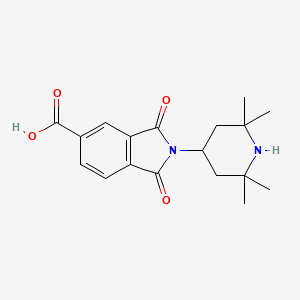
![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B8745381.png)

